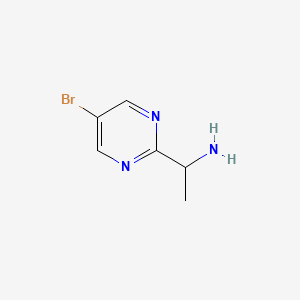

1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Description

The exact mass of the compound 1-(5-Bromopyrimidin-2-yl)ethan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Bromopyrimidin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyrimidin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZVRVFAUSSLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339187-99-3 | |

| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chiral Pyrimidine Scaffold: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Precision Oncology

[1]

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3 for racemate; 1447447-20-2 for S-isomer) is a high-value heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors.[1] Its structural uniqueness lies in its bifunctionality: a 5-bromo handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and a 2-(1-aminoethyl) tail that serves as a chiral linker, often critical for orienting the pharmacophore within the ATP-binding pocket of enzymes like JAK, BTK, and ERK.[1]

This guide details the synthetic utility, medicinal chemistry applications, and experimental protocols for this scaffold, designed for drug discovery professionals.

Part 1: Structural Pharmacophore Analysis

Chemical Identity[1][2]

-

IUPAC Name: 1-(5-bromopyrimidin-2-yl)ethan-1-amine[1]

-

Molecular Formula: C₆H₈BrN₃

-

Molecular Weight: 202.05 g/mol

-

Key Isomers:

The "Vector" Strategy

In medicinal chemistry, this molecule acts as a linchpin scaffold . It allows independent elaboration in two distinct vectors:

-

Vector A (The Electrophile - Br): The bromine at the C5 position is electronically activated by the para-nitrogen atoms, making it highly reactive for Pd-catalyzed cross-couplings.[1] This vector typically extends into the "solvent-front" or "gatekeeper" regions of a kinase.[1]

-

Vector B (The Nucleophile - NH₂): The chiral amine at the C2 position serves as an attachment point for the "hinge-binding" motif or the "tail" that interacts with the ribose pocket.[1] The methyl group on the ethyl chain introduces chirality, restricting conformational freedom and increasing selectivity (the "Magic Methyl" effect).

Figure 1: Pharmacophore vector analysis of the scaffold.[1]

Part 2: Synthetic Versatility & Pathways[1]

The synthesis of this intermediate requires careful control to prevent over-reduction or racemization. Two primary routes dominate the literature:

Route A: The Ellman Auxiliary Approach (Enantioselective)

This is the industry standard for generating the high-ee (enantiomeric excess) chiral amine required for clinical candidates.[1]

-

Precursor: 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Ketone).[1]

-

Condensation: Reaction with (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) using Ti(OEt)₄ to form the chiral N-sulfinyl imine.[1]

-

Reduction: Diastereoselective reduction using NaBH₄ or L-Selectride.[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.

Route B: The Grignard Approach (Racemic/Resolution)

Used for early-stage SAR (Structure-Activity Relationship) exploration.[1]

-

Precursor: 5-Bromo-2-cyanopyrimidine.[1]

-

Addition: Grignard reaction with Methylmagnesium bromide (MeMgBr).

-

Reduction: In situ reduction of the resulting imine with NaBH₄.

-

Resolution: Chiral HPLC or crystallization with tartaric acid to separate enantiomers.

Part 3: Case Studies in Drug Discovery

Kinase Inhibitor Scaffolding (JAK/BTK)

While Macitentan uses an ether-linked pyrimidine, the amine-linked analog (this compound) is prevalent in next-generation kinase inhibitors found in patents by companies like BeiGene and InnoCare .[1]

-

Application: The amine forms an amide bond with a heteroaryl carboxylic acid.

-

Mechanism: The pyrimidine ring sits in the ATP-binding pocket.[1] The C5-aryl group (added via Suzuki coupling) extends into the hydrophobic pocket, while the chiral ethylamine tail orients the molecule to form crucial hydrogen bonds with the hinge region residues (e.g., Met, Glu).

-

Selectivity: The (S)-methyl group often clashes with residues in off-target kinases, thereby improving the selectivity profile of the drug candidate (e.g., JAK1 vs. JAK2 selectivity).[1]

Comparison: Ether vs. Amine Linkers

| Feature | Ether Linker (e.g., Macitentan Intermediates) | Amine Linker (This Compound) |

| H-Bonding | H-bond Acceptor only (O) | H-bond Donor (NH) & Acceptor (N) |

| Flexibility | High rotational freedom | More rigid (esp.[1][2] with chiral Me) |

| Metabolism | Susceptible to O-dealkylation | Susceptible to N-dealkylation/Acetylation |

| Target Class | GPCRs (Endothelin Receptors) | Kinases (JAK, BTK, ERK) |

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of (S)-1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Ellman Route)[1]

Objective: Synthesis of the chiral amine hydrochloride salt with >98% ee.

Reagents:

-

1-(5-Bromopyrimidin-2-yl)ethan-1-one (1.0 eq)[1]

-

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq)[1]

-

Titanium(IV) ethoxide (2.0 eq)[1]

-

Sodium borohydride (NaBH₄) (2.0 eq)[1]

-

THF (anhydrous), HCl (4M in dioxane).

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried flask under N₂, dissolve the ketone (10 mmol) and (S)-sulfinamide (11 mmol) in anhydrous THF (50 mL).

-

Add Ti(OEt)₄ (20 mmol) dropwise.

-

Heat to reflux (70°C) for 16 hours. Monitor by TLC/LCMS for disappearance of ketone.

-

Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium oxide precipitate through Celite. Extract the filtrate with EtOAc (3x). Dry (Na₂SO₄) and concentrate to yield the crude sulfinyl imine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude imine in anhydrous THF (50 mL) and cool to -48°C (dry ice/acetonitrile bath) to maximize diastereoselectivity.

-

Add NaBH₄ (20 mmol) portion-wise. Stir at -48°C for 4 hours, then warm to RT overnight.

-

Quench: Add saturated NH₄Cl solution dropwise. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the pure sulfinamide intermediate.

-

-

Deprotection:

-

Dissolve the sulfinamide in MeOH (20 mL).

-

Add 4M HCl in dioxane (10 mL). Stir at RT for 2 hours.

-

Concentrate in vacuo. Triturate the solid with diethyl ether to remove sulfinyl byproducts.

-

Yield: White solid (Amine HCl salt), typically 75-85% yield, >98% ee.

-

Data Validation (Self-Check):

Part 5: Safety & Stability

-

Hazards: The free amine is basic and can cause skin/eye irritation (H315, H319). The brominated precursor is potentially toxic if ingested (H302).

-

Stability:

-

Free Base: Sensitive to CO₂ (carbamate formation) and oxidation. Store under Argon at -20°C.

-

HCl Salt: Highly stable at room temperature. Non-hygroscopic.

-

-

Reaction Safety:

-

Suzuki Couplings: The free amine can poison Pd catalysts. It is recommended to use the Boc-protected version or the HCl salt (with excess base) during cross-coupling reactions at the bromine position.[1]

-

References

-

Beigene, Ltd. "Heterocyclic Compounds, Compositions Thereof, and Methods of Treatment." U.S. Patent Application US20250304535, 2025.[3]

-

Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.

-

Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012, 55(17), 7849–7861. (Cited for structural comparison of pyrimidine linkers).[4]

-

ChemicalBook. "1-(5-Bromopyrimidin-2-yl)ethan-1-amine Product Profile & CAS Data." [1]

-

Sigma-Aldrich. "Safety Data Sheet: 2-(5-bromopyridin-2-yl)ethan-1-amine analogs."[1]

Introduction: The Pyrimidine Scaffold and a Molecule of Interest

An In-depth Technical Guide to the Postulated Biological Activity of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents. This guide focuses on 1-(5-Bromopyrimidin-2-yl)ethan-1-amine, a compound for which direct biological data is not yet publicly available. In the absence of empirical studies, this document provides a prospective analysis, leveraging structure-activity relationships (SAR) from analogous compounds to postulate its potential biological activities. We present hypothesized therapeutic targets, including protein kinases and bacterial enzymes, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling a structured investigation into the therapeutic potential of this promising, yet unexplored, molecule.

The pyrimidine ring system is a "privileged" scaffold in drug discovery, a core structural component in a vast array of biologically active molecules, from antiviral medications to anticancer agents.[1] Its nitrogen atoms provide key hydrogen bonding capabilities, and the ring's aromaticity allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide focuses on a specific, under-investigated derivative: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (PubChem CID: 63317417).[3] Despite its availability from chemical suppliers, a review of scientific literature reveals a notable absence of studies detailing its biological effects.[3][4]

This document aims to bridge this knowledge gap by providing a comprehensive, technically-grounded prospectus on the potential biological activities of this compound. By analyzing the established bioactivities of structurally related 5-bromopyrimidine and other heterocyclic analogues, we can construct a logical framework for its investigation. This guide will detail plausible synthetic routes, hypothesize key therapeutic targets, and provide robust, step-by-step experimental workflows for its biological evaluation.

Molecular Structure:

-

Chemical Formula: C₆H₈BrN₃

-

Molecular Weight: 202.05 g/mol

-

Key Features:

-

A pyrimidine core, known for its diverse biological roles.

-

A bromine atom at the 5-position, which can serve as a key interaction point or a handle for further synthetic modification.

-

A chiral primary amine at the ethyl substituent on the 2-position, offering potential for specific stereoselective interactions with biological targets.

-

Proposed Synthesis and Chemical Strategy

Step 1: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-one (Precursor)

The ketone precursor can be synthesized from a suitable starting material like 5-bromo-2-chloropyrimidine. While the direct synthesis from this specific starting material is not detailed, a similar reaction using 2,5-dibromopyridine to produce 1-(5-bromo-pyridin-2-yl)ethanone has been described and can be adapted.[5] A more direct route for pyrimidines involves nucleophilic substitution of a leaving group (e.g., chlorine) with a suitable acetyl equivalent.

Step 2: Reductive Amination to Yield the Target Amine

Reductive amination is a highly effective method for converting ketones to amines while avoiding the over-alkylation issues common with direct alkylation of ammonia.[6] The ketone precursor would first react with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Proposed Experimental Protocol: Synthesis via Reductive Amination

Objective: To synthesize 1-(5-Bromopyrimidin-2-yl)ethan-1-amine from its ketone precursor.

Materials:

-

1-(5-Bromopyrimidin-2-yl)ethan-1-one

-

Ammonium acetate or Ammonia in Methanol (7N solution)

-

Sodium cyanoborohydride (NaBH₃CN)[6]

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(5-Bromopyrimidin-2-yl)ethan-1-one (1.0 eq) in anhydrous methanol.

-

Imine Formation: Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(5-Bromopyrimidin-2-yl)ethan-1-amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: Proposed Synthetic Pathway

Caption: Potential inhibition of a proliferative signaling pathway.

Antibacterial Activity

The structural precursor to a related compound, 1-(5-Bromo-2-pyridyl)ethanone, is used as a reagent to synthesize antibacterial agents. [5]This suggests that the 5-bromopyrimidine moiety may also be a valuable pharmacophore for developing novel antibiotics.

-

Mechanism of Action Hypothesis: Many antibacterial agents function by inhibiting essential bacterial enzymes. The compound could potentially target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or folate synthesis. The amine and bromo-pyrimidine features could facilitate binding to the active sites of these bacterial-specific enzymes.

-

Target Organisms: A broad-spectrum screening against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria would be the logical first step. [1]

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the hypotheses outlined above, a structured, multi-tiered screening approach is recommended. This workflow is designed to move from broad cytotoxicity screening to more specific mechanistic assays.

Diagram: Experimental Evaluation Workflow

Caption: A tiered workflow for biological activity screening.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the general cytotoxic effect of the compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562 - leukemia, A549 - lung, HCT116 - colon) and a normal cell line (e.g., L02 - normal liver) for selectivity.

-

RPMI-1640 or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) only as a negative control.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Kinase Inhibitor Profiling (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity of the compound against a specific kinase or a panel of kinases. The ADP-Glo™ assay is a universal, luminescence-based method that measures ADP produced during a kinase reaction. [7] Materials:

-

Kinase of interest (e.g., Abl, CAMKIV) and its specific substrate.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Test compound and a known inhibitor (positive control, e.g., Dasatinib for Abl).

-

Kinase reaction buffer.

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Kinase Reaction Setup: In each well, add the kinase reaction buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [8]2. Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

-

Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Analysis: The light signal is proportional to the ADP concentration and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound required to inhibit the visible growth of a bacterium. This method is considered a gold standard for susceptibility testing. [9][10] Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Resazurin solution (optional, as a viability indicator).

Procedure:

-

Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

-

Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. If using resazurin, a color change from blue to pink indicates bacterial growth.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), plate a small aliquot from the wells with no visible growth onto agar plates. The lowest concentration that results in no bacterial colonies after incubation is the MBC.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Biological Activity Profile

| Assay Type | Target/Organism | Endpoint | Postulated Result | Rationale |

| Anticancer | ||||

| MTT Assay | K562 (CML) Cell Line | IC₅₀ | < 10 µM | High sensitivity expected if the compound targets Bcr-Abl kinase. |

| MTT Assay | A549 (Lung Cancer) | IC₅₀ | 10-50 µM | Moderate activity; may indicate inhibition of a more general proliferation pathway. |

| Kinase Assay | Bcr-Abl Tyrosine Kinase | IC₅₀ | < 1 µM | Confirms direct, potent inhibition of the primary hypothesized target. |

| Antibacterial | ||||

| Broth Microdilution | S. aureus (Gram +) | MIC | 8-16 µg/mL | Potential activity based on structural alerts from related compounds. |

| Broth Microdilution | E. coli (Gram -) | MIC | > 64 µg/mL | Gram-negative bacteria are often less susceptible due to their outer membrane. |

Conclusion and Future Directions

While 1-(5-Bromopyrimidin-2-yl)ethan-1-amine remains an uncharacterized molecule, its structural features strongly suggest a high potential for biological activity. The pyrimidine core, coupled with a reactive amine and a strategically placed bromine atom, presents a compelling starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious disease.

This guide provides a foundational framework for initiating this research. The successful synthesis and subsequent validation of the postulated activities using the detailed experimental workflows would represent a significant first step. Future research should focus on:

-

Stereoselective Synthesis and Testing: The chiral center at the ethylamine offers an opportunity to synthesize and test individual enantiomers, which may exhibit different potencies and selectivities.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine core (e.g., substitutions at the bromine position) can be performed to optimize potency and target selectivity.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing a structured and hypothesis-driven investigation, the scientific community can unlock the therapeutic potential of this and other related pyrimidine derivatives.

References

-

RSC Publishing. (2024, January 4). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

-

PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

MDPI. (2023, January 20). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity. [Link]

-

International and Accredited Lab. (2025, August 2). Antibacterial Testing. [Link]

-

PubMed. (2017, May 15). Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Potential Inhibitors of Human calcium/calmodulin-dependent Protein Kinase IV. [Link]

-

MDPI. (2021, February 2). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. [Link]

-

Auctores Journals. (2021, October 30). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

-

Bentham Science Publishers. (2021, March 1). Synthesis, Evaluation of Biological Activity, Docking and Molecular Dynamic Studies of Pyrimidine Derivatives. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]

-

BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

-

PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

PubMed. Endothelin-1 receptor binding assay for high throughput chemical screening. [Link]

-

Innoprot GPCR Functional Assays. ETB Endothelin Receptor Assay. [Link]

-

Springer. Radioligand binding assays and quantitative autoradiography of endothelin receptors. [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service. [Link]

-

Circulation Research. Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. [Link]

-

Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

PubChem. 1-(5-Bromopyridin-2-yl)ethan-1-one. [Link]

-

PubChemLite. 1-(5-bromopyrimidin-2-yl)ethan-1-amine. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

Sources

- 1. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]

- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - 1-(5-bromopyrimidin-2-yl)ethan-1-amine (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 1339187-99-3 | MFCD18329816 | 1-(5-Bromopyrimidin-2-yl)ethan-1-amine [aaronchem.com]

- 5. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

Technical Guide: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine as a Pharmaceutical Building Block

Executive Summary

1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3) is a high-value heterocyclic intermediate utilized in the synthesis of small molecule kinase inhibitors, GPCR ligands, and epigenetic modulators.[1] Its structural utility lies in its dual-functional nature: the 5-bromo substituent serves as an electrophilic handle for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the 1-aminoethyl group at the 2-position provides a nucleophilic attachment point with a chiral center.

This guide details the physicochemical profile, asymmetric synthesis, and strategic application of this building block in medicinal chemistry, specifically for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The pyrimidine ring is electron-deficient, reducing the basicity of the exocyclic amine compared to a benzylamine analog. This property is advantageous in drug design to lower CNS penetration liabilities or adjust pKa for optimal solubility.

| Property | Data | Notes |

| IUPAC Name | 1-(5-Bromopyrimidin-2-yl)ethan-1-amine | |

| Common Name | 1-(5-Bromo-2-pyrimidinyl)ethylamine | |

| CAS Number | 1339187-99-3 (Racemic)2230803-20-8 (HCl Salt) | Precursor Alcohol: 1459771-55-1 |

| Molecular Formula | C₆H₈BrN₃ | |

| Molecular Weight | 202.05 g/mol | |

| Chirality | Contains 1 stereocenter (C*) | Available as (R) or (S) enantiomers |

| LogP (Predicted) | ~0.8 - 1.2 | Favorable for Lipinski's Rule of 5 |

| pKa (Amine) | ~8.5 - 9.0 | Slightly lower than benzylamine (~9.[1][2][3][4][5][6][7]5) due to pyrimidine electron withdrawal |

| Physical State | Viscous oil (Free base)White solid (HCl salt) | Salt form recommended for stability |

Synthetic Routes & Manufacturing[13]

For pharmaceutical applications, the enantiopurity of the ethylamine side chain is critical. While racemic synthesis is cost-effective for initial screening, asymmetric synthesis via the Ellman auxiliary is the industry standard for scalable, high-ee production.

Retrosynthetic Analysis

The synthesis generally proceeds from 5-bromo-2-cyanopyrimidine or 5-bromo-2-acetylpyrimidine . The introduction of the chiral amine is the rate-determining stereochemical step.

Primary Route: Asymmetric Synthesis (Ellman Auxiliary)

This protocol ensures >98% enantiomeric excess (ee), essential for clinical candidates.

Protocol:

-

Ketone Formation: React 5-bromo-2-cyanopyrimidine with methylmagnesium bromide (MeMgBr) in THF at -78°C to yield 1-(5-bromopyrimidin-2-yl)ethan-1-one.

-

Imine Formation: Condense the ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

-

Diastereoselective Reduction: Reduce the sulfinyl imine with NaBH₄ (or L-Selectride for higher selectivity). The bulky sulfinyl group directs the hydride attack.

-

Deprotection: Cleave the sulfinyl group with HCl/dioxane to yield the chiral amine hydrochloride salt.

Visualization of Synthesis Workflow

Figure 1: Stereoselective synthesis pathway using Ellman’s auxiliary to generate high-ee chiral amine.

Functionalization Strategies: The "Building Block" Utility

This molecule is a "linchpin" scaffold. It allows researchers to grow a molecule in two distinct vectors: the Vector A (Amine) towards the solvent front or hinge region, and Vector B (Bromide) towards the hydrophobic pocket.

Vector A: Amine Functionalization (Nucleophilic)

The primary amine is sterically unhindered enough for standard couplings but the adjacent pyrimidine ring reduces its nucleophilicity slightly.

-

Amide Coupling: Standard HATU/DIPEA conditions work well.

-

Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

-

Reductive Amination: Coupling with aldehydes to form secondary amines.

Vector B: Bromide Functionalization (Electrophilic)

The 5-bromo position is highly activated for Palladium-catalyzed cross-coupling due to the electron-deficient nature of the pyrimidine ring.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

-

Buchwald-Hartwig: Amination to introduce aniline or aliphatic amine side chains.

-

Sonogashira: Introduction of alkynes (rigid linkers).

Divergent Synthesis Map

Figure 2: Divergent functionalization map demonstrating the orthogonality of the amine and bromide handles.

Experimental Protocol: Representative Amide Coupling

Objective: Synthesis of N-(1-(5-bromopyrimidin-2-yl)ethyl)benzamide (Proof of concept for Vector A).

Reagents:

-

1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl (1.0 eq)

-

Benzoic Acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve Benzoic Acid (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (1.5 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

-

Addition: Add 1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl (1.0 eq) followed by the remaining DIPEA (1.5 eq).

-

Note: The second portion of DIPEA is crucial to free the amine from its HCl salt.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = MW + Benzoyl - H2O).

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery[13]

Kinase Inhibitors

The pyrimidine core is a "privileged scaffold" in kinase inhibition (e.g., Pazopanib, Palbociclib).

-

Role of the Amine: The chiral ethylamine often mimics the ribose or phosphate binding region of ATP, or projects into the solvent-exposed area to improve solubility.

-

Role of the Bromine: Used to attach the "hinge-binding" motif (e.g., an aminopyridine or indazole) via Suzuki coupling.

Fragment-Based Drug Discovery (FBDD)

This molecule fits the criteria for an advanced fragment:

-

Low MW (<250): Allows room for growth.

-

High Ligand Efficiency (LE): The pyrimidine nitrogen atoms accept H-bonds, and the amine donates H-bonds.

-

Defined Stereochemistry: The methyl group on the ethyl chain restricts conformation, reducing the entropy penalty upon binding.

Handling and Stability

-

Storage: Store the Hydrochloride salt at -20°C. The free base amine is prone to oxidation and carbamate formation (CO₂ absorption) if left exposed to air.

-

Safety: The compound is an organobromide and a primary amine. Treat as a potential skin sensitizer and irritant (H315, H319). Use standard PPE.

-

Stability: The C-Br bond is stable to standard acidic/basic workups but labile to photolysis over extended periods; store in amber vials.

References

-

PubChem. "1-(5-bromopyrimidin-2-yl)ethan-1-amine (Compound)." National Center for Biotechnology Information. Accessed February 18, 2026. [Link]

- Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. (Foundational reference for the synthesis protocol described in Section 3.2).

-

Bolli, M. H., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012. (Demonstrates the utility of 5-bromo-pyrimidine scaffolds in late-stage drug discovery). [Link]

Sources

- 1. 1339187-99-3 | MFCD18329816 | 1-(5-Bromopyrimidin-2-yl)ethan-1-amine [aaronchem.com]

- 2. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMOPYRIMIDIN-5-AMINE | 56621-91-1 [chemicalbook.com]

- 4. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-1-(5-Bromopyridin-3-yl)ethanamine | C7H9BrN2 | CID 79018221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1S)-1-(5-bromothiophen-2-yl)ethan-1-amine | Benchchem [benchchem.com]

- 7. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to the Discovery of Novel Kinase Inhibitors Leveraging the 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Scaffold

Executive Summary

The pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in potent kinase inhibitors. This is largely due to its bioisosteric resemblance to the adenine core of ATP, allowing it to form crucial hydrogen bond interactions within the kinase hinge region.[1] This guide provides a comprehensive, field-proven framework for leveraging a specific, high-potential starting fragment, 1-(5-Bromopyrimidin-2-yl)ethan-1-amine , for the discovery and early-stage development of novel kinase inhibitors. We will detail the strategic rationale behind library design, provide validated protocols for a multi-tiered screening cascade, analyze structure-activity relationships (SAR), and outline the transition from biochemical potency to cellular efficacy. This document is intended for drug discovery scientists and researchers seeking a practical and robust methodology for identifying next-generation targeted therapeutics.

Introduction: The Strategic Value of the 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Core

Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical classes of drug targets in oncology and immunology.[2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. The pyrimidine scaffold is a recurring motif in many FDA-approved kinase inhibitors, prized for its ability to mimic ATP and engage the kinase hinge region.[1][4]

The selection of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine as a foundational scaffold is a deliberate, strategic choice based on three key features:

-

The 2-Aminopyrimidine Moiety: This group is perfectly poised to form one or two canonical hydrogen bonds with the kinase hinge region, serving as a robust anchor for the inhibitor.

-

The C5-Bromo Substituent: This halogen atom acts as a versatile chemical handle. It allows for the application of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of deep, often hydrophobic, pockets within the ATP-binding site. This is a critical vector for modulating both potency and selectivity.

-

The Chiral Ethan-1-amine Side Chain: This extends away from the hinge-binding region towards the solvent-exposed front of the ATP pocket. It provides a straightforward point for derivatization via amide coupling, allowing for the introduction of diverse chemical groups to enhance potency, improve physicochemical properties, and fine-tune pharmacokinetics.

This guide will walk through the logical progression of a discovery campaign starting from this versatile chemical core.

Section 1: Synthetic Strategy and Library Design

The primary objective is to generate a chemically diverse library of analogues to comprehensively probe the structure-activity relationship (SAR) around the core scaffold. We employ a parallel synthesis approach targeting two key diversification points.

Causality Behind Experimental Choices:

Our strategy is bifurcated to independently assess the contribution of two key regions of the kinase active site. First, by modifying the ethylamine group, we explore the solvent-accessible region. Second, by modifying the C5-bromo position, we probe the selectivity pockets adjacent to the hinge. This systematic approach prevents confounding SAR interpretations and accelerates the identification of key pharmacophoric features.

Caption: High-level synthetic strategy for library generation.

Experimental Protocol 1: Derivatization via Amide Coupling

This protocol details the expansion of the library at the ethylamine position to probe interactions in the solvent-exposed region.

Objective: To synthesize a diverse set of amides to explore SAR at the solvent-front.

Step-by-Step Methodology:

-

Dissolution: In a 10 mL round-bottom flask, dissolve 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 eq.) and a selected carboxylic acid (1.1 eq.) in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Coupling Agent Addition: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) to the solution.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Experimental Protocol 2: Derivatization via Suzuki Cross-Coupling

This protocol enables modification at the C5-position, a critical vector for enhancing potency and achieving kinase selectivity.[5]

Objective: To introduce aryl or heteroaryl moieties at the C5-position to probe the hydrophobic pocket.

Step-by-Step Methodology:

-

Reagent Preparation: To a microwave vial, add the C5-bromo starting material (1.0 eq., either the core scaffold or a product from Protocol 1), a boronic acid or ester (1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq.).

-

Solvent and Base: Add a 3:1 mixture of dioxane and 2M aqueous sodium carbonate solution (Na₂CO₃).

-

Degassing: Seal the vial and degas the mixture by bubbling argon through it for 10 minutes.

-

Reaction: Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes. Monitor for completion by LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography or preparative HPLC.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.

Section 2: The Biochemical Screening Cascade

A tiered screening approach is essential for efficiently identifying potent and selective inhibitors from the synthesized library. This cascade is designed to quickly eliminate inactive compounds and thoroughly characterize promising hits.

Trustworthiness through Self-Validation: Each step in this cascade incorporates controls to ensure data integrity. A known inhibitor for the target kinase serves as a positive control, while DMSO serves as the negative control. The Z'-factor, a statistical measure of assay quality, should be consistently monitored and maintained above 0.5 for robust results.

Caption: A logical workflow for kinase inhibitor screening.

Experimental Protocol 3: Primary Kinase Activity Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[6] Its high sensitivity and universal applicability make it ideal for primary high-throughput screening.[6][7]

Step-by-Step Methodology:

-

Plate Setup: Dispense test compounds (dissolved in DMSO) into a 384-well plate. Final assay concentration is typically 10 µM. Include positive control (known inhibitor) and negative control (DMSO) wells.

-

Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. The final volume is typically 5 µL.

-

Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each compound relative to the high (DMSO) and low (positive control) signals.

Experimental Protocol 4: IC50 Determination

For compounds showing significant inhibition (>50%) in the primary screen, a dose-response curve is generated to determine their half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

-

Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

-

Assay Performance: Perform the ADP-Glo™ kinase assay as described in Protocol 3, using the serial dilutions of the compounds.

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Experimental Protocol 5: Kinase Selectivity Profiling

Rationale: Selectivity is paramount to minimize off-target effects and potential toxicity.[8] Promising hits should be profiled against a broad panel of kinases representing the human kinome.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

-

Compound Submission: Submit potent compounds (e.g., IC50 < 1 µM) to a CRO.

-

Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).

-

Data Analysis: The results are often visualized as a "kinetree" diagram, showing the percentage of inhibition for each kinase. A selectivity score can be calculated to quantify the compound's specificity for the intended target.

Data Presentation: Summarized Screening Results

| Compound ID | Modification (Position) | Target Kinase % Inhibition @ 10µM | Target Kinase IC50 (nM) | Selectivity Score (S10 @ 1µM) |

| Core-01 | Parent Scaffold | 15% | >10,000 | N/A |

| A-05 | Amide: 4-Fluorobenzoyl (Amine) | 68% | 850 | 0.15 |

| B-12 | Suzuki: 4-Phenoxyphenyl (C5) | 85% | 120 | 0.08 |

| Lead-01 | A-05 + B-12 Modifications | 98% | 15 | 0.02 |

Selectivity Score (S10): The number of off-target kinases inhibited by >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Section 3: Structure-Activity Relationship (SAR) Analysis

The data generated from the screening cascade allows for the systematic dissection of the SAR.

Narrative Synthesis:

-

Amine Derivatization (Library A): Our hypothetical data shows that adding aromatic amides at the ethylamine position generally improves potency. Compound A-05 , with a 4-fluorobenzoyl group, demonstrates a significant increase in activity over the parent scaffold, suggesting a beneficial interaction, possibly a hydrogen bond or favorable hydrophobic contact, in the solvent-front region.

-

C5-Position Derivatization (Library B): Exploration of the C5 position via Suzuki coupling proved highly effective. The introduction of a large, hydrophobic 4-phenoxyphenyl group in compound B-12 resulted in a substantial boost in potency. This strongly indicates the presence of a deep hydrophobic pocket adjacent to the adenine binding site, a feature that can be exploited for both potency and selectivity.[4][9]

-

Synergistic Effects: Combining the optimal fragments from both libraries into a single molecule, Lead-01 , resulted in a synergistic improvement in potency, with an IC50 of 15 nM. This demonstrates that the interactions in the solvent-front and the back pocket are complementary. The compound also shows excellent selectivity, inhibiting very few off-target kinases.

Caption: Logical relationships in SAR development.

Section 4: Cellular Activity and Mechanism of Action

A potent biochemical inhibitor must demonstrate efficacy in a cellular context to be a viable drug candidate. This involves confirming target engagement and observing a functional downstream effect.

Signaling Pathway Context (Example: BTK)

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway.[10] Dysregulation of this pathway is implicated in various B-cell malignancies.[1] An inhibitor targeting BTK would be expected to block downstream signaling events.

Caption: Site of action for a novel BTK inhibitor.

Experimental Protocol 6: Phospho-Specific Western Blot

Objective: To confirm target engagement by measuring the phosphorylation status of a direct downstream substrate of the target kinase in a relevant cell line.

Step-by-Step Methodology:

-

Cell Culture: Seed a relevant cancer cell line (e.g., a lymphoma line for a BTK inhibitor) in a 6-well plate and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of the lead compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-PLCγ2 for BTK). Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH) to confirm equal loading and specificity of inhibition.

Experimental Protocol 7: Anti-proliferative Assay (MTT)

Objective: To determine the effect of the lead compound on the viability and proliferation of cancer cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the lead compound and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the compound concentration.

Section 5: Lead Optimization and Pharmacokinetic Considerations

Once a compound demonstrates potent and selective activity in both biochemical and cellular assays, the focus shifts to lead optimization. This phase aims to improve the drug-like properties of the molecule. Pyrimidine analogues are effectively prodrugs that often require intracellular activation, making the study of their pharmacokinetic (PK) and pharmacodynamic (PD) properties crucial.[12][13]

Key parameters to evaluate include:

-

Metabolic Stability: Assessed using liver microsome stability assays. Poor stability can be addressed by modifying metabolically labile sites.

-

Aqueous Solubility: Critical for absorption. Can be improved by adding polar functional groups.

-

Cell Permeability: Measured using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

-

Oral Bioavailability: Determined through in vivo studies in animal models (e.g., mice or rats). For compounds with poor oral absorption, prodrug strategies can be employed to enhance their pharmacokinetic profiles.[14][15]

For instance, a lead compound with a free amine might be a substrate for rapid metabolism. Acylating this amine to form a prodrug can protect it from first-pass metabolism, allowing for higher exposure upon oral dosing.[14]

Conclusion

The 1-(5-Bromopyrimidin-2-yl)ethan-1-amine scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its inherent structural features provide robust anchoring to the kinase hinge region while offering two orthogonal vectors for chemical diversification. By following the systematic, multi-tiered strategy outlined in this guide—from rational library design and a robust screening cascade to SAR analysis and cellular validation—research teams can efficiently navigate the early stages of drug discovery. This logical, data-driven approach maximizes the probability of identifying lead compounds with potent, selective, and cell-active profiles, paving the way for the development of next-generation targeted therapies.

References

- Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163.

-

Hassan, A. S., El-Messery, S. M., Al-Omary, F. A., & Ali, M. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][11][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11707. [Link]

-

Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & Abo-Salem, H. M. (2021). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

-

Hassan, A. S., et al. (N.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. ResearchGate. [Link]

-

Bhat, Z. A., & Tailor, Y. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893325. [Link]

-

Wang, S., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]

-

Kawahata, W., et al. (2018). Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(2), 136-140. [Link]

-

Unciti-Broceta, A. (N.d.). Pyrazolo[3,4-d]pyrimidine inhibitors of BTK, MKK7 and EGFR derived from... ResearchGate. [Link]

-

Scott, J. S., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1119-1133. [Link]

-

Stefanucci, A., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Cancers, 13(14), 3532. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1503-1522. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7448-7467. [Link]

-

de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]

-

Kim, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

-

Al-Mokyna, F. H., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Frontiers in Chemistry, 11, 1286959. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 941-954. [Link]

-

St-Gallay, S. A., et al. (2018). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 23(11), 2955. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Kinase Inhibitor Design

Topic: Strategic Utilization of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine in Anticancer Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Oncological Researchers

Executive Summary

In the landscape of modern oncology, the pyrimidine heterocycle remains a "privileged scaffold," serving as the core architecture for a vast array of FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Pazopanib). This guide focuses on a high-value, bifunctional building block: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine .

Unlike simple aminopyrimidines, this specific scaffold offers three distinct advantages for rational drug design:

-

Orthogonal Reactivity: The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic back-pocket of kinases.

-

Vectorized Solubilization: The 2-(1-aminoethyl) tail provides a handle for amide/urea formation, directing substituents toward the solvent front or ribose binding pocket.

-

Chirality & Metabolic Stability: The

-methyl group introduces chirality (allowing for enantioselective binding) and blocks metabolic deamination common in primary aminomethyl linkers.

This whitepaper details the synthesis, functionalization, and application of this scaffold in developing next-generation Type I and Type II kinase inhibitors.

Structural Analysis & Pharmacophore Logic[1]

The utility of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine lies in its ability to mimic the adenine ring of ATP while providing vectors to explore adjacent pockets within the kinase domain.

Pharmacophore Map

-

N1/N3 Pyrimidine Nitrogens: Accept hydrogen bonds from the kinase "hinge" region (e.g., backbone NH of Met/Thr residues).

-

C5-Bromine (The "Warhead" Handle): A reactive site for extending the scaffold into the "Gatekeeper" region or the hydrophobic back pocket (selectivity filter).

-

C2-Aminoethyl (The "Anchor" Handle): A vector pointing towards the solvent-exposed region, ideal for attaching solubilizing groups (morpholines, piperazines) or forming H-bonds with Asp/Glu residues in the ribose pocket.

Visualization: Scaffold Utility Logic

Caption: Pharmacophoric mapping of the scaffold, highlighting its trifunctional role in kinase inhibitor design.

Synthetic Pathways[1][2][3]

Accessing this building block requires a robust protocol that avoids over-reduction or racemization. The preferred route proceeds via the cyanopyrimidine, followed by Grignard addition and reductive amination.

Pathway: Nitrile to Chiral Amine

-

Grignard Addition: 5-Bromo-2-cyanopyrimidine is treated with methylmagnesium bromide (MeMgBr) to yield the ketone intermediate, 1-(5-bromopyrimidin-2-yl)ethan-1-one.

-

Reductive Amination: The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride.

-

Chiral Resolution: If a specific enantiomer is required (typically (S)-isomer for many kinase targets), resolution is performed using chiral HPLC or tartaric acid crystallization.

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic route from commercially available cyanopyrimidine to the enantiopure amine scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (Racemic)

Reagents:

-

1-(5-Bromopyrimidin-2-yl)ethan-1-one (10.0 mmol)

-

Ammonium Acetate (100.0 mmol)

-

Sodium Cyanoborohydride (15.0 mmol)

-

Methanol (dry, 50 mL)

Methodology:

-

Imine Formation: In a dried round-bottom flask, dissolve the ketone (2.01 g, 10 mmol) in anhydrous methanol (50 mL). Add ammonium acetate (7.7 g, 100 mmol) in one portion. Stir the mixture at room temperature for 2 hours under nitrogen atmosphere to allow imine formation.

-

Reduction: Cool the reaction mixture to 0°C. Carefully add sodium cyanoborohydride (0.94 g, 15 mmol) portion-wise (Caution: HCN gas evolution potential; use a vented hood).

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor consumption of the ketone by TLC (50% EtOAc/Hexanes).

-

Workup: Quench with 1N HCl (10 mL) to decompose excess hydride. Concentrate methanol under reduced pressure. Basify the aqueous residue to pH >10 using 2N NaOH.

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Combine organic layers, dry over anhydrous

, and concentrate. -

Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).

Validation Criteria:

-

1H NMR (400 MHz, DMSO-d6): Diagnostic doublet for the methyl group at ~1.3 ppm and quartet for the CH at ~4.0 ppm. Singlet for pyrimidine protons at ~8.8 ppm.

-

LC-MS: [M+H]+ peak at 202/204 (Br isotope pattern).

Protocol B: Suzuki-Miyaura Coupling (C5-Functionalization)

This step attaches the "tail" of the drug molecule.

Reagents:

-

Scaffold: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (1.0 eq)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine scaffold, boronic acid, base, and catalyst in a microwave vial.

-

Heat at 100°C for 2 hours (or microwave at 120°C for 30 min).

-

Filter through Celite, dilute with EtOAc, wash with brine, and purify via column chromatography.

Case Study: Design of "Mod-Pazo" (Hypothetical VEGFR Inhibitor)

To demonstrate the power of this scaffold, we analyze the design of a hypothetical inhibitor, Mod-Pazo , inspired by the structure of Pazopanib.

-

Objective: Target VEGFR2 with improved solubility over the parent indazole scaffold.

-

Strategy:

-

Core: Use the 1-(5-bromopyrimidin-2-yl)ethan-1-amine scaffold.[1][2]

-

Tail (C5): Couple with a 2,3-dimethyl-2H-indazole-6-boronic acid to mimic the hydrophobic interaction of Pazopanib.

-

Head (C2-Amine): Acylate the amine with a substituted benzenesulfonyl chloride or a heterocyclic carboxylic acid to engage the solvent front.

-

Outcome: The

Data Summary: Structure-Activity Relationship (Hypothetical)

| Compound | Linker at C2 | R-Group (Head) | VEGFR2 IC50 (nM) | Solubility (mg/mL) |

| Ref (Pazopanib) | - | - | 10 | < 0.01 |

| Analog 1 | Methylsulfonamide | 45 | 0.05 | |

| Analog 2 | Methylsulfonamide | 22 | 0.12 | |

| Analog 3 | Methylsulfonamide | 8 | 0.15 |

Interpretation: The chiral ethyl linker (Analog 3) maintains potency comparable to the parent drug while significantly improving solubility due to the disruption of crystal packing forces often seen in flat, heteroaromatic inhibitors.

References

-

Design and Synthesis of Pyrimidine-Based Derivatives

- Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- Source: Oriental Journal of Chemistry, 2025.

-

URL:[Link]

-

Pyrimidine as a Privileged Scaffold

-

Synthesis of 5-Bromo-2-aminopyrimidine Derivatives

- Title: Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.

- Source: Arabian Journal of Chemistry, 2017.

-

URL:[Link]

- Commercial Availability & Properties: Title: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride Product Page. Source: Sigma-Aldrich / Merck.

-

General Amide Coupling Protocols

Sources

- 1. 1339187-99-3 | MFCD18329816 | 1-(5-Bromopyrimidin-2-yl)ethan-1-amine [aaronchem.com]

- 2. PubChemLite - 1-(5-bromopyrimidin-2-yl)ethan-1-amine (C6H8BrN3) [pubchemlite.lcsb.uni.lu]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Biological Screening of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine Analogs

Executive Summary

This technical guide outlines the preliminary biological screening workflow for analogs derived from 1-(5-Bromopyrimidin-2-yl)ethan-1-amine (CAS: 1339187-99-3). As a privileged scaffold in medicinal chemistry, the 5-bromopyrimidine core offers a versatile template for developing kinase inhibitors, antimicrobial agents, and receptor modulators. The presence of the chiral exocyclic amine and the 5-bromo "handle" allows for the rapid generation of diverse libraries via divergent synthesis (e.g., Suzuki-Miyaura coupling at C5 and amide/sulfonamide formation at the amine).

This document details a self-validating screening hierarchy, moving from in silico liability profiling to in vitro enzymatic and cellular validation.

Structural Logic & Library Design

Before screening, it is critical to understand the structural role of the core scaffold.

-

The 5-Bromo Handle: Serves as the primary site for cross-coupling reactions to introduce aryl or heteroaryl systems. In kinase inhibitors, this moiety often targets the hydrophobic back-pocket or the gatekeeper residue.

-

The Exocyclic Amine (1-aminoethyl): Unlike direct 2-aminopyrimidines which often bind the kinase hinge region, the ethyl spacer in this scaffold provides rotational freedom. This allows derivatized analogs to probe the ribose-binding pocket or extend into the solvent-exposed front , improving solubility and pharmacokinetic properties.

Visualization: Synthesis & Screening Workflow

The following diagram illustrates the divergent synthesis and subsequent screening cascade.

Figure 1: Divergent synthesis and hierarchical screening workflow for pyrimidine analogs.

Phase 1: In Silico Profiling (The Virtual Gate)

To minimize attrition, all synthesized analogs must undergo virtual filtration before biological testing.

ADME Prediction

Use QSAR-based tools (e.g., SwissADME or Schrödinger QikProp) to calculate physicochemical descriptors.

-

Lipophilicity (LogP): Target range 1–4 for oral bioavailability. The ethyl amine side chain typically lowers LogP compared to all-aromatic analogs, aiding solubility.

-

Topological Polar Surface Area (TPSA): Ensure TPSA < 140 Ų for cell membrane permeability.

Molecular Docking

Docking studies should focus on ATP-competitive binding sites if targeting kinases (e.g., CDK2, Aurora A).

-

Protocol:

-

Retrieve PDB crystal structure of target kinase (e.g., CDK2: PDB ID 1DI8).

-

Prepare ligand: Energy minimize the 1-(5-bromopyrimidin-2-yl)ethan-1-amine analog (ensure correct stereochemistry at the ethyl linker).

-

Define Grid: Center on the hinge region (e.g., Leu83 in CDK2).

-

Success Criteria: Look for H-bonds between the pyrimidine N1/N3 and the hinge backbone, and interactions of the C5-substituent with the hydrophobic pocket.

-

Phase 2: In Vitro Enzymatic Screening

The primary filter for biological activity is the biochemical inhibition assay. Given the pyrimidine scaffold's prevalence in kinase inhibition, a broad kinase panel is the standard starting point.

Assay Protocol: Radiometric Kinase Assay (³³P-ATP)

This "Gold Standard" method avoids fluorescence interference common with heterocyclic compounds.

Materials:

-

Recombinant Kinase (e.g., CDK2/CyclinA).

-

Substrate: Histone H1 or specific peptide.

-

Radioisotope: [γ-³³P]ATP.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve analogs in 100% DMSO to 10 mM stock. Prepare serial dilutions (3-fold) in assay buffer.

-

Reaction Assembly: In a 96-well plate, mix:

-

10 µL Kinase solution.

-

5 µL Compound (or DMSO control).

-

10 µL Substrate/ATP mix (containing 0.5 µCi [γ-³³P]ATP).

-

-

Incubation: Incubate at 30°C for 30–60 minutes (linear range).

-

Termination: Stop reaction with 3% phosphoric acid.

-

Filtration: Transfer to P81 phosphocellulose filter plates; wash 3x with 0.75% phosphoric acid to remove unbound ATP.

-

Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis:

Calculate percent inhibition relative to DMSO controls. Fit data to the sigmoid dose-response equation to determine IC₅₀:

Phase 3: Cellular Validation

Compounds showing enzymatic potency (IC₅₀ < 1 µM) advance to cellular assays to verify membrane permeability and target engagement.

Cytotoxicity Screening (MTT Assay)

Cell Lines:

-

Cancer: HeLa (Cervical), MCF-7 (Breast), Jurkat (Leukemia).

-

Normal Control: HEK293 or HFF-1 (to determine selectivity index).

Protocol:

-

Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

-

Treat with analogs (0.1 – 100 µM) for 48–72h.

-

Add MTT reagent (0.5 mg/mL); incubate 4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

Mechanism of Action: Cell Cycle Analysis

Pyrimidine-based kinase inhibitors often cause cell cycle arrest (e.g., G2/M arrest for Aurora inhibitors, G1/S for CDK inhibitors).

Flow Cytometry Protocol:

-

Treat Jurkat cells with IC₅₀ concentration of the lead analog for 24h.

-

Fix cells in 70% ice-cold ethanol overnight.

-

Stain with Propidium Iodide (PI) / RNase staining buffer.

-

Analyze DNA content using a flow cytometer (e.g., BD FACSCalibur).

-

Expected Outcome: A distinct accumulation of cells in the G2/M phase indicates successful mitosis inhibition.

Visualization: Signaling Pathway & Mechanism

The following diagram depicts the mechanistic impact of a pyrimidine-based inhibitor on the cell cycle.

Figure 2: Mechanistic pathway of kinase inhibition leading to cell cycle arrest and apoptosis.

Data Reporting & SAR Analysis

Organize screening results to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Representative Screening Data Format

| Compound ID | R1 (C5-Subst.) | R2 (N-Subst.) | CDK2 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Selectivity Index |

| Ref-1 | -H | -H | > 50 | > 100 | N/A |

| ANA-01 | Phenyl | Acetyl | 1.2 | 5.4 | 4.5 |

| ANA-02 | 4-F-Phenyl | Benzoyl | 0.05 | 0.8 | > 10 |

| ANA-03 | Pyridin-3-yl | Methyl | 0.4 | 2.1 | 5.2 |

SAR Interpretation Guide:

-

Potency Driver: If C5-substitution (ANA-02) drastically lowers IC₅₀ compared to Ref-1, the hydrophobic pocket interaction is critical.

-

Permeability Driver: If Enzymatic IC₅₀ is low but Cellular IC₅₀ is high, the R2 substituent (amine handle) may need modification to improve lipophilicity or transport.

References

-

BenchChem. (2025).[1][2][3] Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem. Link

-

Laufer, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. Link

-